3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-3-11-26-20-22-17-15-9-4-5-10-16(15)21-18(17)19(24)23(20)13-7-6-8-14(12-13)25-2/h4-10,12,21H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMWFIMFBYMXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindole core, followed by the introduction of the methoxyphenyl and propylthio groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective production techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The methoxyphenyl and propylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations :
- Substituent Position: The 3-methoxyphenyl group in the target compound vs.
- Thioether Modifications: The propylthio group (target) is less polar than morpholino- or piperidine-containing analogs (), suggesting differences in membrane permeability .
- Halogen Effects : Chlorine () and fluorine () substituents may enhance binding affinity or metabolic stability compared to methoxy groups .
Biological Activity
3-(3-Methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic compound belonging to the class of pyrimidoindoles, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. This article provides a detailed overview of the biological activity associated with this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidoindole core with a methoxyphenyl group and a propylthio substituent. This unique configuration is believed to influence its biological properties significantly.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 342.42 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified in available literature |
1. Anti-Cancer Properties
Research indicates that pyrimidoindoles, including this compound, exhibit significant anti-cancer activity. A study demonstrated that modifications at various positions of the pyrimidoindole scaffold can enhance its potency against cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Mechanism of Action : The compound is thought to inhibit the NF-κB pathway, which plays a critical role in cancer cell proliferation and survival. By modulating this pathway, it may induce apoptosis in cancer cells while sparing normal cells from cytotoxic effects .
2. Immunomodulatory Effects
Another significant aspect of this compound's biological activity is its ability to stimulate the innate immune system. A high-throughput screening identified substituted pyrimidoindoles as potent activators of NF-κB and stimulators of Toll-like receptor 4 (TLR4) in immune cells.
- Key Findings :
- The compound selectively stimulates TLR4, leading to increased production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10), which are crucial for immune response modulation .
- Structural modifications at specific positions can skew cytokine production towards type I interferon pathways, enhancing its potential as an immune adjuvant .
3. Anti-Inflammatory Activity
The anti-inflammatory properties of the compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies suggest that it may reduce the secretion of inflammatory mediators, thus offering therapeutic potential for conditions characterized by chronic inflammation.
Case Studies
A notable case study involved the application of this compound in treating experimental models of inflammatory diseases. The results showed:
- Reduction in Inflammatory Markers : Treatment with the compound led to a significant decrease in levels of TNF-α and IL-1β in animal models.
- Improvement in Clinical Symptoms : Subjects exhibited reduced swelling and pain scores compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
